molecular formula C20H21BrN2O4 B268981 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Numéro de catalogue B268981
Poids moléculaire: 433.3 g/mol
Clé InChI: KBGIGUXTXVNQSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that targets TYK2, a member of the JAK family of kinases. The JAK-STAT signaling pathway plays a crucial role in the immune response, and dysregulation of this pathway has been implicated in various diseases, including autoimmune disorders and cancer. BMS-986165 has shown promise in preclinical studies as a potential therapeutic agent for these diseases.

Mécanisme D'action

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide targets TYK2, a member of the JAK family of kinases. TYK2 plays a crucial role in the JAK-STAT signaling pathway, which is involved in the immune response. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the activity of TYK2, leading to a reduction in the activity of downstream signaling pathways. This results in a reduction in inflammation and disease severity in preclinical models of autoimmune diseases.
Biochemical and Physiological Effects
2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to enhance the activity of immune cells, including T cells and natural killer cells. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to inhibit the growth of cancer cells in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is its specificity for TYK2, which reduces the risk of off-target effects. However, the long-term safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in humans is not yet known, and further studies are needed to determine its potential as a therapeutic agent for autoimmune diseases and cancer.

Orientations Futures

There are several potential future directions for research on 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is the development of combination therapies that target multiple components of the JAK-STAT signaling pathway. Another area of interest is the investigation of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in other autoimmune diseases and cancer types. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in humans.

Méthodes De Synthèse

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 2-bromo-4-methylphenol with ethyl 2-bromoacetate to form 2-(2-bromo-4-methylphenoxy)acetic acid. This intermediate is then reacted with 4-(4-morpholinylcarbonyl)aniline to form the final product, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.

Applications De Recherche Scientifique

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been studied extensively in preclinical models of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of TYK2 and downstream signaling pathways, leading to a reduction in inflammation and disease severity. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also shown efficacy in preclinical models of cancer, where it has been shown to inhibit tumor growth and enhance the activity of immune cells.

Propriétés

Nom du produit

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Formule moléculaire

C20H21BrN2O4

Poids moléculaire

433.3 g/mol

Nom IUPAC

2-(2-bromo-4-methylphenoxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21BrN2O4/c1-14-2-7-18(17(21)12-14)27-13-19(24)22-16-5-3-15(4-6-16)20(25)23-8-10-26-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,22,24)

Clé InChI

KBGIGUXTXVNQSJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br

SMILES canonique

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.